3-Bromo-5-chloro-4-(trifluoromethyl)aniline

Catalog No.
S900753
CAS No.
1805186-16-6
M.F
C7H4BrClF3N
M. Wt
274.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-4-(trifluoromethyl)aniline

CAS Number

1805186-16-6

Product Name

3-Bromo-5-chloro-4-(trifluoromethyl)aniline

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)aniline

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2

InChI Key

ZEPQIDCIFVAVMX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N

3-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS 1805186-16-6) is a highly specialized, asymmetric halogenated aniline utilized primarily as an advanced building block in pharmaceutical and agrochemical synthesis. Characterized by its para-trifluoromethyl group and differentiated meta-halogen substituents (bromine and chlorine), this compound offers a distinct combination of extreme electron deficiency and orthogonal reactivity[1]. In procurement and process chemistry, it is prioritized over symmetric analogs for its ability to undergo highly regioselective cross-coupling reactions at the C-Br bond while retaining the C-Cl bond for subsequent functionalization or as a stable structural motif. Its specific steric and lipophilic profile makes it an essential precursor for developing targeted therapeutics, notably in the synthesis of complex bridged compounds such as KRAS G12D inhibitors [1].

Research Fit

Orthogonal Br & Cl handles support chemoselective sequential coupling
Distinct LogD profile reported vs common positional isomers
Documented as key intermediate in pyrido-pyrimidine patent synthesis

Attempting to substitute 3-bromo-5-chloro-4-(trifluoromethyl)aniline with more common, symmetric analogs like 3,5-dibromo-4-(trifluoromethyl)aniline or 3,5-dichloro-4-(trifluoromethyl)aniline fundamentally compromises synthetic efficiency and structural tuning [1]. In palladium-catalyzed cross-coupling workflows, substituting with the dibromo analog leads to statistical mixtures of mono- and bis-coupled products, severely depressing target yields and mandating costly chromatographic separations. Conversely, the dichloro analog lacks the highly reactive C-Br handle, requiring significantly harsher conditions for activation that often degrade sensitive functional groups. Furthermore, in medicinal chemistry, replacing the asymmetric bromo-chloro pattern with symmetric halogens alters the molecule's van der Waals volume and lipophilicity, disrupting critical vector interactions in asymmetric binding pockets like those found in mutant KRAS targets [1].

Substitution Risk

Halogen pattern mismatch Positional isomers (e.g., 2-Br-6-Cl or 4-Br-3-CF₃) lack the orthogonal Br/Cl reactivity handles; sequential diversification may not transfer.
Lipophilicity shift Reported LogD₇.₄ differs by >0.3 log units between target and 2-Br-6-Cl isomer, which may alter permeability prediction in fragment growing.
Patent provenance gap Analog 3-Bromo-4-chloro-5-(trifluoromethyl)aniline lacks comparable documented use in pyrido-pyrimidine patent libraries; synthetic route confidence may not transfer.

Absolute Regiocontrol in Palladium-Catalyzed Cross-Coupling

When synthesizing asymmetric 3,5-disubstituted anilines, 3-bromo-5-chloro-4-(trifluoromethyl)aniline offers a distinct chemoselective advantage over symmetric analogs. Under standard palladium-catalyzed cross-coupling conditions (e.g., Pd(OAc)2, CataCXium A, 80°C), the C-Br bond undergoes preferential oxidative addition. This yields >95% regioselectivity for mono-coupled products (such as cyclopropyl introduction) at the 3-position . In contrast, utilizing 3,5-dibromo-4-(trifluoromethyl)aniline results in statistical mixtures of mono- and bis-coupled products, typically capping mono-coupled yields at 50-60% and necessitating resource-intensive chromatographic purification [1]. The bromo-chloro asymmetry thus provides a processable route to complex KRAS G12D inhibitor intermediates.

Evidence DimensionMono-coupling Regioselectivity
Target Compound Data>95% selectivity at the 3-position (C-Br bond)
Comparator Or Baseline3,5-dibromo-4-(trifluoromethyl)aniline (~50-60% mono-coupling due to statistical bis-coupling)
Quantified Difference>35% improvement in mono-coupled yield; elimination of bis-coupled byproducts
ConditionsPd(OAc)2, CataCXium A, Toluene, 80°C

Eliminates the need for complex chromatographic separation of statistical coupling mixtures, drastically improving scaled-up yield and process economics.

LogD₇.₄ Comparison
Cross-study comparable
Δ +0.35 log units (target vs 2-Br-6-Cl isomer)
Reported lipophilicity context may shift permeability profiles
ACD/Labs Percepta predicted (pH 7.4)

Optimized Steric Volume and Lipophilicity for Hydrophobic Pocket Binding

In the development of targeted therapeutics, such as KRAS G12D inhibitors, the 3-bromo-5-chloro-4-(trifluoromethyl) substitution pattern provides a precise intermediate physicochemical profile. The calculated LogP (cLogP) and van der Waals volume of this asymmetric compound sit perfectly between the less bulky 3,5-dichloro-4-(trifluoromethyl)aniline and the highly lipophilic 3,5-dibromo-4-(trifluoromethyl)aniline [1]. This allows for targeted filling of asymmetric hydrophobic binding pockets without excessively driving up the overall molecular weight or lipophilicity, which can negatively impact aqueous solubility and ADME properties. The distinct halogen bond donor capacity of the bromine atom also offers directional binding advantages over the chlorine atom [2].

Evidence DimensionSteric Volume and Lipophilicity (LogP)
Target Compound DatacLogP ~3.4; asymmetric steric bulk
Comparator Or Baseline3,5-dichloro analog (cLogP ~3.2) and 3,5-dibromo analog (cLogP ~3.6)
Quantified Difference0.2 - 0.4 log unit titration in lipophilicity
ConditionsIn silico physicochemical profiling and SAR development

Allows medicinal chemists to precisely titrate steric bulk and lipophilicity when optimizing lead compounds for challenging, asymmetric binding pockets.

Halogen Reactivity
Class-level inference
Two distinct reactive sites (Br & Cl) vs one in common analogs
Enables sequential chemoselective diversification strategy
Inferred from oxidative addition principles (C–Br > C–Cl)

Modulated Amidation Reactivity via Asymmetric Electron Withdrawal

The highly electron-withdrawing nature of the para-trifluoromethyl group, combined with the meta-halogen substituents, significantly reduces the basicity and nucleophilicity of the aniline nitrogen. However, the 3-bromo-5-chloro substitution pattern offers a slightly more favorable reactivity profile for amidation compared to the 3,5-dibromo analog [1]. The marginally lower electron-withdrawing effect and reduced steric hindrance of the chlorine atom (van der Waals radius 1.75 Å) compared to a second bromine atom (1.85 Å) results in improved yields during standard coupling with acyl chlorides or activated carboxylic acids [2]. While both require optimized conditions (e.g., use of strong bases like LiHMDS or elevated temperatures), the 3-bromo-5-chloro analog typically exhibits a 10-15% higher conversion rate in sterically demanding amidations.

Evidence DimensionAmidation Conversion Rate
Target Compound DataOptimized conversion in sterically demanding amidations
Comparator Or Baseline3,5-dibromo-4-(trifluoromethyl)aniline (10-15% lower conversion)
Quantified Difference10-15% higher conversion rate
ConditionsCoupling with sterically hindered acyl chlorides / activated acids

Ensures higher yields and fewer unreacted starting materials during the critical amidation steps of complex API synthesis.

Patent Provenance
Supporting evidence
Explicitly listed in CN116891489A for pyrido-pyrimidine library
Supports synthetic route confidence in similar chemical space
No equivalent patent use found for comparator isomer
Thermal Stability
Cross-study comparable
ΔTb +65 °C vs 2-Br-6-Cl isomer (predicted)
May influence purification method choice at scale
ACD/Labs predicted; ±40 °C uncertainty

Synthesis of KRAS G12D Inhibitors and PROTACs

Leveraging the precise steric and lipophilic profile of the 3-bromo-5-chloro-4-(trifluoromethyl)phenyl moiety, this compound is a targeted precursor for developing advanced KRAS G12D inhibitors and bi-functional degraders (PROTACs). The asymmetric halogen substitution allows for specific filling of the mutant KRAS hydrophobic pocket, providing measurable binding affinity improvements compared to symmetric analogs [1].

Regioselective Late-Stage Functionalization via Cross-Coupling

In complex process chemistry workflows, this compound serves as a critical building block for asymmetric 3,5-disubstituted anilines. Its highly differentiated C-Br and C-Cl bonds enable absolute regiocontrol during Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3-position, eliminating the statistical mixtures and costly purifications associated with dibromo analogs .

Development of Halogen-Bond-Driven Agrochemicals

The combination of a strong halogen bond donor (bromine) and a more electronegative, less polarizable halogen (chlorine) makes this compound valuable in agrochemical discovery. It is utilized to synthesize novel insecticides and fungicides where precise tuning of lipophilicity (cLogP ~3.4) and target-site vector interactions are required to overcome resistance mechanisms[2].

Application Selection Guide

Application
Selection Property
Validation Focus
Divergent synthesis of pyrido-pyrimidine libraries
Orthogonal halogen handles
Chemoselective coupling sequence validation
Fragment-based drug discovery (CNS-oriented)
LogD₇.₄ profile
Lipophilicity and permeability assay
High-temperature process development
Predicted boiling point
Thermal stability and volatility assessment
Custom synthesis quality control
Commercial standard (97% purity)
QC against known analytical data and retention time

XLogP3

3.4

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